molecular formula C23H21FN4O3 B2567273 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251589-09-9

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

カタログ番号: B2567273
CAS番号: 1251589-09-9
分子量: 420.444
InChIキー: KWRMUKXBCOLAIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 4-fluorophenyl group at position 7, a methyl group at position 5, and an acetamide moiety substituted with a 4-methoxybenzyl group at position 2. The pyrrolo-pyrimidine core is a bicyclic heteroaromatic system that has garnered attention in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The 4-fluorophenyl substituent likely enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl group may influence solubility and binding affinity through steric and electronic effects. Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for refinement and visualization .

特性

IUPAC Name

2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-27-12-19(16-5-7-17(24)8-6-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-3-9-18(31-2)10-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRMUKXBCOLAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a pyrrolopyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Pyrrolopyrimidine derivatives are known to interact with various biological targets, including protein kinases. Specifically, this compound has been identified as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune responses and cell signaling pathways. Inhibition of JAK3 can lead to immunosuppressive effects beneficial for treating autoimmune diseases and organ transplant rejection .

Biological Activity Overview

The compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that similar pyrrolopyrimidine derivatives can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. For instance, compounds with similar structures demonstrated IC50 values of 0.22 µM and 0.89 µM against CDK2 and TRKA respectively .
    • The compound may induce apoptosis in cancer cells by causing cell cycle arrest in the G0–G1 phase, as evidenced by significant increases in treated cell populations compared to controls .
  • Anti-inflammatory Effects :
    • Pyrrolopyrimidine derivatives have also been tested for their anti-inflammatory properties through COX-1/COX-2 inhibition assays. These tests revealed promising results indicating potential therapeutic applications in inflammatory diseases .
  • Antiviral Properties :
    • Some pyrrolopyrimidine compounds have shown antiviral activity against various viral strains, suggesting that this class of compounds may be beneficial in developing antiviral therapies .

Case Studies

Several studies have highlighted the biological activity of related pyrrolopyrimidine compounds:

  • Study on Anticancer Properties : A series of pyrrolopyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on renal carcinoma cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective anticancer agents .
  • Evaluation of Anti-inflammatory Activity : Research involving the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed that certain modifications enhanced COX inhibition, providing insights into structure-activity relationships (SAR) that could inform future drug design .

Table 1: Biological Activity Summary of Pyrrolopyrimidine Derivatives

Activity TypeTargetIC50 Values (µM)Reference
AnticancerCDK20.22
TRKA0.89
Anti-inflammatoryCOX-1/COX-2Variable
AntiviralVarious Viral StrainsVariable

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing pyrrole structures. The compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of pyrrole exhibit significant antibacterial activity, with some compounds demonstrating an MIC (Minimum Inhibitory Concentration) significantly lower than traditional antibiotics like vancomycin .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits growth-inhibitory effects across multiple cancer cell lines. For instance, a series of pyrrole derivatives were tested against 60 different carcinoma cell lines, revealing promising results in terms of growth inhibition percentages .

Study 1: Antibacterial Efficacy

In a controlled study, a derivative of the compound was tested against MRSA and showed an MIC value of 0.13–0.255 μg/mL, outperforming standard treatments like vancomycin (MIC 0.5–1 μg/mL). This study underscores the potential of this compound as a lead structure for developing new antibacterial agents .

Study 2: Anticancer Screening

Another significant study evaluated the compound's effectiveness against ovarian cancer cell lines. The results indicated that it inhibited cell growth with an IC50 value of 161 nM in ALDH-expressing OV-90 cells, suggesting its potential as a therapeutic agent in oncology .

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on core scaffolds, substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
Target Compound: 2-(7-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide Pyrrolo[3,2-d]pyrimidin-4-one 7-(4-Fluorophenyl), 5-methyl, N-(4-methoxybenzyl)acetamide ~425.4 (calculated) Not reported Not reported
Example 83: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine 4-(Dimethylamino), 3-(3-fluoro-4-isopropoxyphenyl), chromen-4-one 714.7 Not reported Potential kinase inhibition
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) Pyrimido[4,5-d]pyrimidin-4-one Methoxyphenyl, methylpiperazine, acrylamide ~630.7 (calculated) Not reported Anticancer (kinase-targeted)
(2R)-N-[(4M)-4-(4-amino-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxyacetamide Pyrrolo[2,3-d]pyrimidine 4-Amino-2,7-dimethyl, N-(3-fluorophenyl)-hydroxyacetamide ~522.5 (calculated) Not reported Not reported
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo-[3,2-d]pyrimidine-7-carbonitrile Pyrrolo[3,2-d]pyrimidin-4-one 4-Fluorophenyl, 2-naphthyloxy, 7-cyano ~456.5 (calculated) Not reported Not reported

Key Observations:

Core Scaffold Variations: The target compound’s pyrrolo[3,2-d]pyrimidin-4-one core is distinct from pyrazolo[3,4-d]pyrimidine (Example 83) and pyrimido[4,5-d]pyrimidinone (Compound 3b). These scaffolds differ in ring fusion patterns, affecting π-π stacking and hydrogen-bonding interactions .

Substituent Effects :

  • Fluorinated aryl groups (e.g., 4-fluorophenyl in the target compound) are common in analogs to enhance bioavailability and target binding .
  • The 4-methoxybenzyl group in the target compound may improve solubility compared to bulkier substituents like chromen-4-one in Example 83 .

Physicochemical Properties: Molecular weights range from ~425 (target) to ~714 (Example 83), with heavier compounds often associated with reduced solubility.

Biological Activity :

  • Kinase inhibition is implied for pyrazolo- and pyrimido-pyrimidine derivatives (e.g., ), but the target compound’s activity remains uncharacterized.

Research Findings and Trends

Synthetic Strategies :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are pivotal for introducing aryl groups (e.g., 4-fluorophenyl) to the pyrrolo-pyrimidine core .
  • Acetamide side chains are typically appended via nucleophilic substitution or coupling reactions .

Hydrogen-Bonding Networks: The pyrrolo-pyrimidinone core’s carbonyl and NH groups participate in hydrogen bonds, influencing crystal packing and stability .

Structure-Activity Relationships (SAR) :

  • Fluorine atoms enhance metabolic stability and ligand-target affinity through hydrophobic and electrostatic interactions .
  • Methoxy groups (e.g., 4-methoxybenzyl) balance lipophilicity and solubility, critical for oral bioavailability .

Unresolved Questions :

  • The target compound’s solubility, pharmacokinetics, and target specificity require experimental validation.
  • Comparative studies with fluorinated analogs (e.g., ) could elucidate substituent effects on efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this pyrrolo-pyrimidine derivative and its intermediates?

  • Methodological Answer : A multi-step synthesis involving cyclization and coupling reactions is typical. For example, ethyl ester intermediates can be synthesized via nucleophilic substitution and subsequent cyclization using conditions similar to those reported for related pyrrolo-pyrimidines . Controlled copolymerization strategies (e.g., using DMDAAC and CMDA monomers) may optimize intermediate purity . Key steps include protecting group strategies for the 4-methoxybenzyl moiety and regioselective fluorophenyl incorporation .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical. Use SHELXL for refinement, leveraging its robust handling of small-molecule crystallography . ORTEP-3 can visualize thermal ellipsoids and molecular packing . Key parameters to report: bond angles (e.g., C11–N1–C14 ≈ 113.8°) and torsion angles (e.g., O2–C12–C13–C14 ≈ -177.5°), which inform conformational stability .

Q. What hydrogen bonding patterns are critical for stabilizing this compound’s structure?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies donor-acceptor interactions. For example, the fluorophenyl and pyrimidine moieties likely form C–H···O/N bonds, while the 4-methoxybenzyl group may participate in π-π stacking. Use Mercury or CrystalExplorer to map these interactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthetic yield and purity?

  • Methodological Answer : Apply DoE to variables like reaction temperature, catalyst loading, and solvent polarity. For instance, a Central Composite Design (CCD) can model non-linear relationships, as demonstrated in flow-chemistry syntheses of diazomethanes . Statistical tools (e.g., RSM) can identify critical parameters, reducing trial-and-error approaches .

Q. How to resolve contradictions in crystallographic data interpretation (e.g., disorder or twinning)?

  • Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model alternative conformations . If twinning is detected (e.g., via R-factor discrepancies), apply the TWIN/BASF commands. Cross-validate with Hirshfeld surface analysis to distinguish genuine disorder from artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinase domains or GPCRs, leveraging the fluorophenyl group’s electronegativity. QM/MM calculations assess charge distribution at the pyrrolo-pyrimidine core . Validate with in vitro assays targeting homologous receptors (e.g., EGFR or PARP) .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • Methodological Answer : Compare with analogs like 3-(4-fluorophenyl)-2-(2-naphthyloxy) derivatives . Replace the 4-methoxybenzyl group with bulkier substituents (e.g., 4-trifluoromethyl) and evaluate SAR using IC50 assays. Crystallographic data from related compounds (e.g., ethyl 3-(4-chlorophenyl) analogs) guide rational design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。